molecular formula C19H11Cl2NO2 B397663 2,3-DICHLORO-N-(DIBENZO[B,D]FURAN-3-YL)BENZAMIDE

2,3-DICHLORO-N-(DIBENZO[B,D]FURAN-3-YL)BENZAMIDE

Katalognummer: B397663
Molekulargewicht: 356.2g/mol
InChI-Schlüssel: PVPHULVYJWPSIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-DICHLORO-N-(DIBENZO[B,D]FURAN-3-YL)BENZAMIDE is a complex organic compound with the molecular formula C19H11Cl2NO2. It is a derivative of dibenzofuran, which is a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring.

Eigenschaften

Molekularformel

C19H11Cl2NO2

Molekulargewicht

356.2g/mol

IUPAC-Name

2,3-dichloro-N-dibenzofuran-3-ylbenzamide

InChI

InChI=1S/C19H11Cl2NO2/c20-15-6-3-5-14(18(15)21)19(23)22-11-8-9-13-12-4-1-2-7-16(12)24-17(13)10-11/h1-10H,(H,22,23)

InChI-Schlüssel

PVPHULVYJWPSIA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DICHLORO-N-(DIBENZO[B,D]FURAN-3-YL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers. This process can be catalyzed by metal complexes to enhance the reaction efficiency .

Another approach involves the use of substituted biphenyls, which undergoes a series of reactions including halogenation and Friedel-Crafts reactions to form the dibenzofuran core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-DICHLORO-N-(DIBENZO[B,D]FURAN-3-YL)BENZAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

    Friedel-Crafts Reactions: Aluminum chloride or other Lewis acids as catalysts.

    Condensation: Amines or other nucleophiles in the presence of dehydrating agents such as phosphorus oxychloride.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 2,3-DICHLORO-N-(DIBENZO[B,D]FURAN-3-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-DICHLORO-N-(DIBENZO[B,D]FURAN-3-YL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.